6,13-Pentacenedione-d12 is a deuterated derivative of 6,13-pentacenedione, a polycyclic aromatic compound with the molecular formula and a molecular weight of approximately 308.33 g/mol. The deuterated form, 6,13-pentacenedione-d12, has the same molecular structure but incorporates twelve deuterium atoms in place of hydrogen, resulting in the formula with a molecular weight of about 320.40 g/mol . This compound is notable for its structural features, which include two carbonyl groups located at the 6 and 13 positions of the pentacene framework, contributing to its unique chemical properties and reactivity.
The synthesis of 6,13-pentacenedione-d12 typically involves several steps:
6,13-Pentacenedione-d12 has potential applications in various fields:
Interaction studies involving 6,13-pentacenedione-d12 focus on its binding affinity with proteins and enzymes. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to elucidate these interactions .
Several compounds are structurally similar to 6,13-pentacenedione-d12. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6,13-Pentacenedione | C22H12O2 | Non-deuterated form; used extensively in research |
| 5,12-Naphthacenedione | C14H8O2 | Contains naphthalene structure; different reactivity |
| Anthraquinone | C14H8O2 | Commonly used dye; different aromatic system |
| Phenanthrenequinone | C14H8O | Lacks carbonyl groups; different chemical behavior |
The uniqueness of 6,13-pentacenedione-d12 lies in its deuteration which enhances NMR resolution and provides insights into dynamic processes in biological systems. Its specific positioning of carbonyl groups also allows for distinct reactivity patterns compared to other similar compounds .
6,13-Pentacenedione-d12 represents a deuterated derivative of 6,13-pentacenedione, featuring a polycyclic aromatic quinone structure with the molecular formula C22D12O2 [2]. The compound maintains the fundamental pentacene framework consisting of five linearly fused benzene rings, with two carbonyl groups strategically positioned at the 6 and 13 positions [1] [2]. The deuterated form incorporates twelve deuterium atoms in place of hydrogen atoms throughout the aromatic system, resulting in a molecular weight of 320.40 grams per mole compared to 308.34 grams per mole for the unlabeled compound [2] [5].
The molecular geometry exhibits a planar polycyclic aromatic structure characteristic of pentacene derivatives, with the carbonyl groups contributing to the overall planarity through their sp2 hybridization [1] [4]. The International Union of Pure and Applied Chemistry name for this compound is pentacene-6,13-dione-d12, reflecting its systematic nomenclature [2] [5]. The Chemical Abstracts Service registry number for the deuterated compound is 68234-48-0, distinguishing it from the unlabeled parent compound bearing registry number 3029-32-1 [2] [4].
The bonding characteristics of 6,13-Pentacenedione-d12 are dominated by extensive π-electron conjugation throughout the pentacene backbone, interrupted by the electron-withdrawing carbonyl groups [1] [6]. The deuterium substitution pattern follows the InChI designation: InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D [2] [5]. This comprehensive deuteration affects all aromatic carbon-hydrogen bonds while preserving the carbonyl functionalities and the overall electronic structure of the quinone system [2].
| Property | Value |
|---|---|
| Molecular Formula | C22D12O2 [2] |
| CAS Registry Number | 68234-48-0 [2] |
| Molecular Weight (g/mol) | 320.40 [2] |
| Accurate Mass | 320.16 [2] |
| IUPAC Name | pentacene-6,13-dione-d12 [2] |
| Carbonyl Groups Position | 6,13 positions [1] |
| Deuteration Pattern | All aromatic hydrogens replaced with deuterium [2] |
The physicochemical properties of 6,13-Pentacenedione-d12 demonstrate significant modifications compared to its non-deuterated counterpart due to the isotopic substitution effects [2] [32]. The molecular weight increase of 12.06 grams per mole represents a 3.9% mass enhancement, which substantially influences various physical properties including vibrational frequencies and rotational constants [2] [32]. The compound maintains its solid state at standard temperature and pressure conditions, appearing as a light yellow to brown powder or crystalline material [4] [11].
Solubility characteristics remain largely unchanged from the parent compound, with 6,13-Pentacenedione-d12 being insoluble in water but demonstrating solubility in various organic solvents including ethanol, benzene, pyridine, dioxane, dimethylformamide, and nitrobenzene [12]. The melting point of the unlabeled compound is reported as 394 degrees Celsius, and the deuterated analog is expected to exhibit similar thermal behavior with potential minor variations due to isotopic effects [4] [11].
| Property | Value |
|---|---|
| Molecular Weight Increase | +12.06 g/mol vs unlabeled [2] |
| Mass Difference from Unlabeled | +3.9% mass increase [2] |
| Deuterium Content | 12 deuterium atoms [2] |
| Physical State (20°C) | Solid [4] |
| Appearance | Light yellow to brown powder/crystal [4] |
| Solubility (Water) | Insoluble [12] |
| Solubility (Organic Solvents) | Soluble in ethanol, benzene, pyridine, dioxane, dimethylformamide, nitrobenzene [12] |
| Storage Conditions | Room temperature, cool and dark place [4] |
The crystallographic properties of 6,13-Pentacenedione-d12 are fundamentally related to those of the parent pentacene system, which exhibits polymorphic behavior characterized by different morphologies with distinct d-spacing values [23]. Pentacene compounds, including derivatives such as pentacenedione, demonstrate characteristic d-spacings of 14.1, 14.5, 15.0, and 15.4 Angstroms, reflecting various packing arrangements in the solid state [23]. The crystal structure analysis reveals that pentacene derivatives maintain a planar conformational structure in the crystalline phase, with molecular packing influenced by intermolecular interactions [20].
X-ray crystallographic studies of related pentacene derivatives have established that these compounds typically crystallize in orthorhombic or triclinic space groups [19] [21]. The space group P212121 has been observed for similar pentacene derivatives, with unit cell parameters demonstrating systematic variations based on substitution patterns [19]. Temperature-dependent crystallographic investigations indicate that pentacene-based compounds maintain structural integrity across significant temperature ranges, with phase transitions occurring at elevated temperatures [27].
Powder X-ray diffraction patterns of pentacene derivatives reveal characteristic peaks corresponding to layered structures with d-spacings ranging from 0.35 to 5.04 nanometers [27]. The two-dimensional and one-dimensional structural ordering observed in pentacene assemblies suggests that 6,13-Pentacenedione-d12 may exhibit similar crystallographic features [27]. The crystal packing efficiency and intermolecular interactions are influenced by the quinone functionalities at the 6 and 13 positions, which may facilitate specific hydrogen bonding or π-π stacking arrangements [20] [21].
| Parameter | Typical Range/Value |
|---|---|
| d-spacing morphologies | 14.1, 14.5, 15.0, 15.4 Å [23] |
| Space group examples | P212121, P-1 [19] [21] |
| Crystal system | Orthorhombic/Triclinic [19] [21] |
| Structural ordering | 2D+1D assemblies [27] |
| Temperature stability | Stable to ~270°C [27] |
| Polymorphic behavior | Multiple crystalline forms [23] [27] |
The electronic structure of 6,13-Pentacenedione-d12 is characterized by an extended π-electron conjugated system spanning the pentacene backbone, modified by the electron-withdrawing effects of the quinone functionalities [1] [6]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap exhibits quinone-type characteristics, with the carbonyl groups serving as electron-accepting centers within the aromatic framework [14] [15]. The deuterium substitution introduces subtle but measurable changes to the vibrational frequencies and electronic transitions due to isotopic effects on the reduced mass and molecular dynamics [32] [34].
The orbital considerations for this compound involve the interaction between the pentacene π-system and the carbonyl π* orbitals, creating a delocalized electronic structure that influences both optical and electrochemical properties [6] [14]. The electronic configuration demonstrates strong π-electron conjugation throughout the molecular framework, with the quinone moieties acting as electron-deficient sites that can participate in redox processes [15]. Theoretical calculations indicate that the presence of carbonyl groups at the 6 and 13 positions significantly alters the frontier orbital energies compared to unsubstituted pentacene [14].
Isotopic effects on the electronic structure manifest primarily through modifications to vibrational coupling and nuclear motion contributions to electronic transitions [32] [34]. The deuterium substitution results in altered vibrational frequencies, with carbon-deuterium stretching modes appearing in the 2200-2300 wavenumber region compared to carbon-hydrogen stretches in the 3000-3100 wavenumber range [31] [32]. These spectroscopic changes provide valuable insights into the molecular dynamics and electronic-vibrational coupling mechanisms [34] [35].
| Property | Characteristic |
|---|---|
| Electronic Configuration | π-electron conjugated system [6] |
| HOMO-LUMO Gap Type | Quinone-type gap [14] |
| Frontier Orbital Influence | Carbonyl electron-withdrawing effects [15] |
| Aromatic C-H (→C-D) Region | 3000-3100 cm⁻¹ → 2200-2300 cm⁻¹ [31] |
| Deuterium C-D Stretch | 2200-2300 cm⁻¹ region [31] |
| Isotopic Effects | Modified vibrational frequencies [32] |
| Electronic Transitions | UV-visible region absorption [6] |
The thermal stability of 6,13-Pentacenedione-d12 follows patterns observed for quinone-containing aromatic compounds, with decomposition typically occurring above 400 degrees Celsius [25] [28]. Thermogravimetric analysis of similar quinone derivatives indicates that the compound remains thermally stable within a temperature range extending to approximately 350 degrees Celsius under inert atmospheric conditions [28]. The five percent weight loss temperature is estimated to occur around 400-420 degrees Celsius, consistent with other pentacene-based quinone derivatives [27].
Thermal degradation mechanisms for pentacene oxyradicals and related quinone compounds involve complex pathways leading to carbon monoxide formation and fragmentation of the aromatic ring system [25]. Computational studies of pentacene oxyradical decomposition reveal that molecules with oxygen attached to inner rings demonstrate greater kinetic stability compared to those with oxygen on outer rings [25]. The decomposition process generates carbon monoxide at rates comparable to phenoxy radical decomposition, with temperature and pressure dependence observed in the range of 1500-2500 Kelvin [25].
The deuterium substitution may influence thermal stability through isotopic effects on bond dissociation energies and reaction kinetics [32]. Differential scanning calorimetry studies of similar compounds show endothermic and exothermic transitions associated with structural changes and decomposition processes [27]. The degradation products typically include carbon monoxide and smaller aromatic fragments resulting from sequential bond cleavage and ring opening reactions [25] [28].
| Parameter | Value/Range |
|---|---|
| Melting Point (unlabeled) | 394°C [4] |
| Thermal Stability Range | Stable to ~350°C [28] |
| Decomposition Temperature | >400°C [25] |
| Weight Loss (5%) | ~400-420°C [27] |
| Sublimation Enthalpy | 116.3 ± 5.9 kJ/mol [6] |
| Combustion Enthalpy | -10299.3 ± 6.3 kJ/mol [6] |
| Thermal Degradation Products | Carbon monoxide, smaller aromatic fragments [25] |
| Decomposition Kinetics | Temperature and pressure dependent [25] |
The deuteration of 6,13-pentacenedione represents a critical process in the synthesis of isotopically labeled organic semiconductors. Several established methodologies have been developed to achieve high levels of deuterium incorporation while maintaining chemical integrity and molecular structure.
The most widely employed approach for deuterating 6,13-pentacenedione involves catalytic hydrogen-deuterium exchange reactions [1]. The palladium-carbon aluminum deuterium oxide system has emerged as a particularly effective green chemistry approach, offering high selectivity and environmental compatibility. This methodology operates through an in situ deuterium gas generation mechanism, where aluminum powder reacts with deuterium oxide to produce deuterium gas, while palladium catalyst facilitates the exchange reaction [1].
The reaction mechanism proceeds through several distinct phases: initial substrate adsorption onto the palladium surface, carbon-hydrogen bond cleavage, deuterium insertion, and product desorption. Temperature optimization proves critical, with operational ranges typically spanning 170-200°C to achieve deuteration efficiencies between 85-95% [1]. The selectivity of this approach allows for preferential deuteration at specific molecular positions, particularly at benzylic and aromatic sites.
Alternative methodologies employ deuterated building blocks in the synthetic pathway leading to 6,13-pentacenedione-d12 [2]. This approach utilizes isotopically enriched starting materials such as deuterated anilines or deuterated aromatic precursors. The incorporation of penta-deuterophenyl substituents has demonstrated particular utility in pharmaceutical applications, where metabolic stability enhancement is desired [2].
The synthetic sequence typically involves coupling reactions between deuterated aromatic precursors and pentacenedione frameworks. These methodologies often achieve deuteration efficiencies exceeding 90% while providing precise control over isotopic labeling patterns [2]. The approach facilitates the preparation of specifically labeled isotopomers required for mechanistic studies and spectroscopic investigations.
Recent developments in mechanochemical synthesis have introduced solvent-free deuteration protocols [3] [4]. These methodologies employ grinding techniques combined with deuterated reagents to achieve isotopic exchange under ambient conditions. The mechanochemical approach offers several advantages including reduced environmental impact, elimination of toxic solvents, and enhanced reaction efficiency.
The solid-state deuteration process utilizes tin-mediated reductive conditions combined with deuterated reducing agents [3]. This approach has demonstrated particular utility for polyaromatic hydrocarbon derivatives, achieving high levels of deuteration while avoiding the oxidative degradation commonly encountered in solution-phase reactions [4].
Sublimation purification represents the gold standard methodology for achieving ultra-high purity 6,13-pentacenedione-d12. This technique exploits the differential vapor pressures of the target compound and impurities to achieve effective separation and purification.
The implementation of temperature gradient sublimation has revolutionized the purification of organic semiconductors [5] [6]. This methodology employs a controlled temperature differential across a vacuum tube, enabling the systematic separation of compounds based on their sublimation characteristics. For 6,13-pentacenedione-d12, optimal conditions typically involve source temperatures of 250-350°C and collection zone temperatures of 200-300°C under pressures ranging from 10⁻⁶ to 10⁻⁸ Torr [6].
The purification mechanism involves three distinct zones: the sublimation zone where crude material is vaporized, the transport zone where vapor phase separation occurs, and the collection zone where purified product condenses [5]. Multiple purification cycles significantly enhance purity levels, with three successive sublimations typically achieving purities exceeding 99.95% [6].
Critical parameters for successful sublimation purification include pressure control, temperature ramping rates, and carrier gas flow optimization [5]. The pressure requirements are particularly stringent, with ultra-high vacuum conditions (10⁻⁷ to 10⁻⁸ Torr) necessary to prevent oxidative degradation and achieve optimal separation efficiency [7].
Temperature ramping protocols must be carefully optimized to prevent thermal decomposition while ensuring complete sublimation of the target compound [8]. Typical protocols involve gradual heating at rates of 5-10°C per minute to the sublimation temperature, followed by isothermal conditions for 2-4 hours to ensure complete transfer [9].
Quantitative analysis of sublimation kinetics provides critical insights for optimization of purification protocols [10]. The sublimation rate of 6,13-pentacenedione follows Arrhenius behavior, with activation energies typically ranging from 0.8-1.2 electron volts [10]. At 82°C, sublimation rates of approximately 75 nanomoles per hour per square meter have been measured, increasing to 1933 nanomoles per hour per square meter at 118°C [10].
These kinetic parameters enable the design of optimal purification protocols that balance efficiency with prevention of thermal degradation. The narrow temperature window for effective purification necessitates precise temperature control within ±2°C to achieve reproducible results [10].
Solid-state synthesis methodologies offer unique advantages for the preparation of 6,13-pentacenedione-d12, particularly in terms of environmental sustainability and reaction selectivity.
Mechanochemical approaches have emerged as powerful tools for the synthesis of polyaromatic compounds under solvent-free conditions [3] [4]. These methodologies employ mechanical energy input through ball milling or grinding to facilitate chemical transformations that would otherwise require harsh reaction conditions or toxic solvents.
For 6,13-pentacenedione-d12 synthesis, mechanochemical protocols typically involve the grinding of pentacenedione precursors with deuterated reducing agents under controlled atmospheres [3]. The mechanical energy input facilitates carbon-hydrogen bond activation and subsequent deuterium incorporation without requiring elevated temperatures or solution-phase conditions.
Disproportionation reactions in the solid state provide alternative pathways for pentacenedione derivative synthesis [11]. These processes involve the thermal conversion of dihydropentacene derivatives into tetrahydropentacenes and fully aromatic pentacenes through hydrogen transfer mechanisms.
The solid-state disproportionation of 6,13-dihydropentacene derivatives occurs at temperatures ranging from 200-250°C, resulting in the formation of both reduced and oxidized products [11]. When conducted with deuterated precursors, these reactions enable the preparation of isotopically labeled pentacenedione derivatives with defined deuteration patterns.
The solid-state reactivity of pentacenedione derivatives can be modulated through crystal engineering strategies that control molecular packing and intermolecular interactions [11]. Different polymorphic forms exhibit varying thermal stabilities and reaction pathways, enabling selective synthesis of specific isotopomers.
The relationship between crystal structure and reactivity has been demonstrated through systematic studies of different pentacenedione derivatives [11]. Molecular arrangements that promote intermolecular hydrogen transfer facilitate disproportionation reactions, while tightly packed structures inhibit such transformations.
Environmental considerations and sustainability concerns have driven the development of solvent-free methodologies for 6,13-pentacenedione-d12 synthesis.
The implementation of green chemistry principles in pentacenedione synthesis has focused on eliminating volatile organic compounds and reducing waste generation [12]. Solvent-free approaches utilize neat reaction conditions or environmentally benign reaction media such as water or ionic liquids.
Aqueous mini-emulsion polymerization has been successfully applied to organic semiconductor synthesis, generating surfactant-stabilized dispersions that eliminate the need for halogenated solvents [12]. This approach reduces volatile organic compound emissions by greater than 99% while maintaining comparable device performance to conventionally processed materials [12].
Revolutionary advances in gas-phase synthesis have enabled the preparation of pentacene derivatives through radical-mediated ring annulation reactions [13] [14]. These methodologies operate at remarkably low temperatures (as low as 10 Kelvin) and proceed through barrierless reaction pathways involving resonance-stabilized free radical intermediates.
The gas-phase synthesis of pentacene from 2-tetracenyl radical and vinylacetylene demonstrates the feasibility of building complex polyaromatic structures through successive ring annulation [13]. This approach offers potential for preparing deuterated derivatives by utilizing isotopically labeled precursors in the gas-phase reaction sequence.
Ionic liquids provide environmentally benign reaction media that combine the advantages of liquid-phase synthesis with the recyclability and low volatility characteristic of solid-phase reactions [12]. The use of ionic liquids in pentacenedione synthesis enables effective heat and mass transfer while eliminating volatile organic compound emissions.
Task-specific ionic liquids can be designed to facilitate specific reaction pathways, including hydrogen-deuterium exchange reactions for isotopic labeling [12]. The tunability of ionic liquid properties through cation and anion selection enables optimization of reaction conditions for maximum deuteration efficiency.
Rigorous quality control protocols are essential for ensuring the chemical and isotopic purity of 6,13-pentacenedione-d12 required for high-performance applications.
Nuclear magnetic resonance spectroscopy provides the most definitive method for assessing deuteration levels and confirming isotopic purity [15]. Deuterium nuclear magnetic resonance enables direct quantification of deuterium incorporation at specific molecular sites, while proton nuclear magnetic resonance reveals the extent of hydrogen-deuterium exchange through integration analysis.
Quantitative deuterium nuclear magnetic resonance protocols typically achieve detection limits of 0.1% for isotopic impurities, enabling precise determination of deuteration efficiency [15]. Two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation and can detect subtle changes in molecular conformation resulting from isotopic substitution.
High-resolution mass spectrometry serves as the primary tool for molecular weight confirmation and detection of molecular impurities [15]. Electrospray ionization and atmospheric pressure chemical ionization methodologies enable gentle ionization of pentacenedione derivatives without fragmentation, providing accurate molecular weight determination.
The molecular weight shift associated with deuterium incorporation (approximately 12 mass units for fully deuterated 6,13-pentacenedione-d12) enables straightforward confirmation of isotopic labeling [15]. Tandem mass spectrometry protocols can provide detailed fragmentation patterns that confirm the positions of deuterium incorporation.
High-performance liquid chromatography provides sensitive detection of chemical impurities and structural isomers that may arise during synthesis [15]. Reverse-phase chromatography using phenyl or pentafluorophenyl stationary phases offers excellent selectivity for polyaromatic compounds.
Detection limits of 0.01% for chemical impurities are routinely achievable using ultraviolet detection at wavelengths optimized for pentacenedione absorption [15]. The combination of chromatographic separation with mass spectrometric detection enables both quantification and structural identification of impurities.
Thermogravimetric analysis and differential scanning calorimetry provide critical information regarding thermal stability and phase purity [16]. These techniques can detect volatile impurities, residual solvents, and structural defects that may compromise material performance.
Thermogravimetric analysis enables quantification of mass loss upon heating, providing information about volatile impurity content and thermal decomposition pathways [16]. Differential scanning calorimetry reveals phase transitions, crystallization behavior, and thermal stability characteristics essential for processing optimization.
Ultraviolet-visible spectroscopy provides sensitive detection of electronic impurities and conjugation defects [17]. The characteristic absorption spectrum of 6,13-pentacenedione-d12 enables confirmation of electronic structure integrity and detection of oxidation products.
Fourier transform infrared spectroscopy offers complementary structural information, particularly regarding vibrational mode shifts associated with deuterium substitution [18]. The carbon-deuterium stretching frequencies provide direct evidence of successful isotopic incorporation and can reveal the extent of deuteration at different molecular positions.
X-ray diffraction analysis provides definitive structural confirmation and assessment of crystalline purity [17]. Single crystal diffraction enables precise determination of molecular geometry and crystal packing arrangements, while powder diffraction can detect polymorphic impurities and quantify crystalline content.